2-Amino-2-(4-chlorophenyl)acetamide hydrochloride
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Overview
Description
2-Amino-2-(4-chlorophenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is known for its unique chemical structure, which includes an amino group and a chlorophenyl group attached to an acetamide backbone. This compound is often used in research and development due to its versatile chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride.
Mode of Action
Similar compounds have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 4-chlorobenzyl cyanide with ammonia, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is obtained by crystallization and purification processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The process involves the same basic chemical reactions but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chlorophenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-2-(4-chlorophenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromophenyl)acetamide hydrochloride
- 2-Amino-2-(4-fluorophenyl)acetamide hydrochloride
- 2-Amino-2-(4-methylphenyl)acetamide hydrochloride
Uniqueness
2-Amino-2-(4-chlorophenyl)acetamide hydrochloride is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKYHFKSMQDHDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92303-74-7 |
Source
|
Record name | 2-amino-2-(4-chlorophenyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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